molecular formula C11H17N3O B2669966 [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol CAS No. 2090432-48-5

[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol

Cat. No. B2669966
CAS RN: 2090432-48-5
M. Wt: 207.277
InChI Key: GZINCFOQQRVKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol” is a compound that contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound crystallizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of chalcone with guanidine hydrochloride . The yield of the synthesis process is reported to be around 90%, resulting in a white powder .


Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring and a piperidine ring. The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .


Chemical Reactions Analysis

The compound is involved in several chemical reactions, including N-H⋯N hydrogen bonds, generating R (2) (2) (8) ring patterns and forming inversion dimers . These dimers are further connected on either side to a B molecule through pairs of N-H⋯N hydrogen bonds, resulting in a tetrameric unit .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the compound .

Scientific Research Applications

Catalytic N-Alkylation of Amines

A study demonstrated the catalytic activity of halide clusters for N-alkylation of amines, including piperidine, with primary alcohols such as methanol under specific conditions. This process yielded N-methylpiperidine with high selectivity, illustrating a method for modifying amine-containing compounds, potentially including [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol, for various applications in synthesis and drug development (Kamiguchi et al., 2007).

Electrochemical Oxidation

Another research focused on the indirect electrochemical oxidation of piperidin-4-ones in methanol, leading to α-hydroxyketals. This study provides insights into the electrochemical properties of piperidine derivatives and their potential for creating novel compounds through oxidation processes (Elinson et al., 2006).

Structural Analysis

Research on the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals the detailed crystallographic characteristics of a closely related compound. Understanding the structural aspects can inform the design and development of new materials and pharmaceutical agents (Girish et al., 2008).

Synthesis and Characterization

A study on the three-component synthesis of novel pyrimidine derivatives, including 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, exemplifies the versatility of piperidine derivatives in synthesizing complex organic molecules. Such research aids in the expansion of chemical libraries for drug discovery and other applications (Feng, 2011).

Corrosion Inhibition

Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces via quantum chemical calculations and molecular dynamics simulations indicates the potential use of these compounds in material science, particularly in protecting metals from corrosion (Kaya et al., 2016).

properties

IUPAC Name

(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-7-11(13-10(8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZINCFOQQRVKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CO)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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